molecular formula C13H13NO4 B13697540 Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13697540
M. Wt: 247.25 g/mol
InChI Key: YDKMVFTYRXEMRJ-UHFFFAOYSA-N
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Description

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate stands out due to its unique combination of a dimethylamino group and a chromene ring, which imparts distinct fluorescence properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate, a compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and findings from various studies.

  • Molecular Formula : C₁₅H₁₅N₁O₄
  • Molecular Weight : Approximately 273.29 g/mol
  • Structure : The compound features a chromene structure, which is characteristic of coumarins.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus pneumoniae12.40 µg/mL
Pseudomonas aeruginosaModerate Activity
Bacillus subtilisModerate Activity
Candida albicans0.067 µmol/mL (strong activity)
Candida tropicalis0.067 µmol/mL (strong activity)

These findings suggest that the compound has potent activity against certain pathogens, particularly Candida species, which are often resistant to conventional antifungal treatments .

Anti-inflammatory Properties

The compound has been shown to possess anti-inflammatory effects, likely due to its ability to inhibit key inflammatory mediators. Research indicates that it can reduce the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .

Anticancer Potential

This compound has demonstrated anticancer properties in vitro. It has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators .

Mechanistic Insights

The biological activity of this compound is attributed to its interaction with various biological macromolecules:

  • Binding Interactions : Studies using fluorescence spectroscopy have shown that this compound binds effectively to proteins and nucleic acids, suggesting potential therapeutic applications.
  • Enzyme Inhibition : It has been identified as an inhibitor of phospholipase A2 with an IC50 value of 3.1 ± 0.06 nmol, indicating strong inhibitory potential against this enzyme involved in inflammatory responses .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Activity : A study published in MDPI evaluated the antimicrobial efficacy of this compound against multiple strains of bacteria and fungi, confirming its strong inhibitory effects against Staphylococcus pneumoniae and Candida species .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema and levels of inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 7-(dimethylamino)-2-oxochromene-3-carboxylate

InChI

InChI=1S/C13H13NO4/c1-14(2)9-5-4-8-6-10(12(15)17-3)13(16)18-11(8)7-9/h4-7H,1-3H3

InChI Key

YDKMVFTYRXEMRJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC

Origin of Product

United States

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